6,7,8,9-Tetrahydro-5H-benzo[7]annulene-2-carboxylic acid
Description
The compound “6,7,8,9-Tetrahydro-5H-benzo7annulene-2-carboxylic acid” is a chemical compound with the molecular formula C12H14O2 . It has a molecular weight of 190.24 g/mol . The IUPAC name for this compound is 6,7,8,9-tetrahydro-5H-benzo7annulene-7-carboxylic acid . The InChI code for this compound is 1S/C12H14O2/c13-12(14)11-7-5-9-3-1-2-4-10(9)6-8-11/h1-4,11H,5-8H2,(H,13,14) .
Molecular Structure Analysis
The molecular structure of “6,7,8,9-Tetrahydro-5H-benzo7annulene-2-carboxylic acid” can be represented by the canonical SMILES string: C1CC2=CC=CC=C2CCC1C(=O)O . This compound has 14 heavy atoms and its complexity, as computed by Cactvs 3.4.8.18, is 196 .Physical and Chemical Properties Analysis
The compound “6,7,8,9-Tetrahydro-5H-benzo7annulene-2-carboxylic acid” has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 1 . The exact mass and the monoisotopic mass of the compound are both 190.099379685 g/mol . The topological polar surface area of the compound is 37.3 Ų .Properties
IUPAC Name |
6,7,8,9-tetrahydro-5H-benzo[7]annulene-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c13-12(14)11-7-6-9-4-2-1-3-5-10(9)8-11/h6-8H,1-5H2,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFIRUDKSRDFDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)C=C(C=C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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